molecular formula C13H10BrClO2 B14602999 1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- CAS No. 59194-97-7

1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-

Cat. No.: B14602999
CAS No.: 59194-97-7
M. Wt: 313.57 g/mol
InChI Key: YSLQOKAZZUZMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a furan ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- typically involves the bromination of a precursor ketone. One common method is the bromination of 1-(5-(4-chlorophenyl)-2-furanyl)-1-propanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is optimized for large-scale production. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide in methanol.

    Reduction: Sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Reduction reactions produce alcohols.
  • Oxidation reactions lead to furanones and other oxidized products.

Scientific Research Applications

1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The furan ring and chlorophenyl group contribute to its overall stability and reactivity.

Comparison with Similar Compounds

  • 1-Propanone, 2-bromo-1-phenyl-
  • 1-Propanone, 2-bromo-1-(4-methylphenyl)-
  • 1-Propanone, 2-bromo-1-(4-chlorophenyl)-

Comparison: 1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. Compared to other brominated ketones, this compound exhibits enhanced reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

59194-97-7

Molecular Formula

C13H10BrClO2

Molecular Weight

313.57 g/mol

IUPAC Name

2-bromo-1-[5-(4-chlorophenyl)furan-2-yl]propan-1-one

InChI

InChI=1S/C13H10BrClO2/c1-8(14)13(16)12-7-6-11(17-12)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

YSLQOKAZZUZMIE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.